![molecular formula C12H18N4O4 B12934440 Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro- CAS No. 156945-37-8](/img/structure/B12934440.png)
Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone is a complex heterocyclic compound featuring an imidazo[4,5-d]imidazole core. This compound is notable for its unique structure, which includes multiple imidazole rings fused together, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone typically involves the cyclization of precursor molecules under specific conditions. One common method involves the reaction of glyoxal with ammonia, leading to the formation of the imidazole rings . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperatures.
Major Products:
Scientific Research Applications
1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Benzimidazole: Contains a fused benzene and imidazole ring, known for its broad spectrum of biological activities.
Imidazo[1,2-a]pyridine: Features a fused imidazole and pyridine ring, with applications in medicinal chemistry.
Uniqueness: 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone is unique due to its multiple fused imidazole rings, which confer distinct chemical and biological properties. This complexity allows for a broader range of applications and interactions compared to simpler imidazole derivatives.
Properties
CAS No. |
156945-37-8 |
|---|---|
Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
1-(3,4,6-triacetyl-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazol-1-yl)ethanone |
InChI |
InChI=1S/C12H18N4O4/c1-7(17)13-5-14(8(2)18)12-11(13)15(9(3)19)6-16(12)10(4)20/h11-12H,5-6H2,1-4H3 |
InChI Key |
OOTHUZBCVWVLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CN(C2C1N(CN2C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


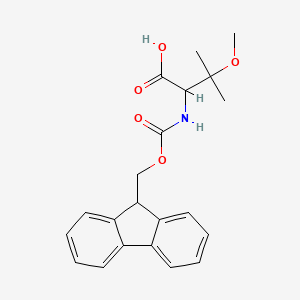
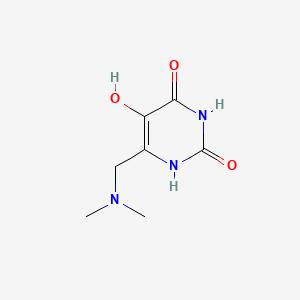


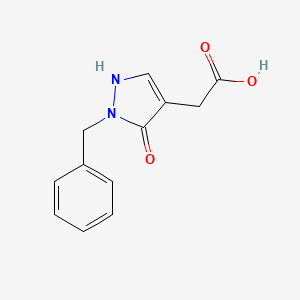
![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)
![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)
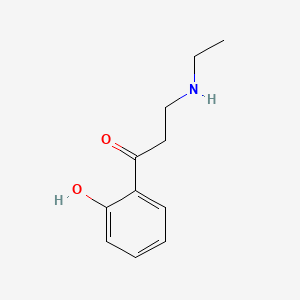
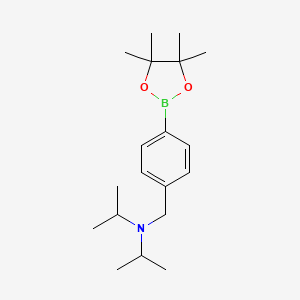
![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)


![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
